1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives This compound is characterized by the presence of a fluorobenzyl group and a methylsulfonyl group attached to the benzimidazole core
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzylamine with 2-(methylsulfonyl)benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring system.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine or alcohol derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include polar solvents, mild to moderate temperatures, and appropriate catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used as a building block in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction pathways, leading to antiproliferative or cytotoxic effects.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be compared with other similar benzimidazole derivatives, such as:
1-(3-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can influence the compound’s reactivity and biological activity.
1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: This derivative has a methyl group instead of a fluorine atom, which can affect its chemical properties and interactions with molecular targets.
1-(3-Nitrobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity compared to the fluorobenzyl derivative.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUVWBAJMRSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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